2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves several steps. One common method includes the following steps:
Formation of the chromene core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.
Spirocyclization: The chromene intermediate undergoes spirocyclization with a pyrroloquinoline derivative to form the spiro compound.
Functional group modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The spiro structure may also play a role in its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar compounds to 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile include:
2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the amino and methoxy functional groups but has a different core structure.
2-amino-4-hydroxy-6-methylpyrimidine: Similar in having an amino group, but with a pyrimidine core instead of a spiro structure.
2-amino-1,3,4-oxadiazole derivatives: These compounds have an amino group and are studied for their biological activities.
The uniqueness of 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2'-amino-6-methoxy-7',7',9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-6,8-dihydrochromene]-3'-carbonitrile |
InChI |
InChI=1S/C26H27N3O4/c1-13-9-25(4,5)29-21-15(13)7-14(32-6)8-16(21)26(23(29)31)17(12-27)22(28)33-19-11-24(2,3)10-18(30)20(19)26/h7-9H,10-11,28H2,1-6H3 |
InChI Key |
QYCFWWOUTPVTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)OC)(C)C |
Origin of Product |
United States |
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